molecular formula C14H12N2O5 B8034854 1-{[(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetyl]oxy}pyrrolidine-2,5-dione

1-{[(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetyl]oxy}pyrrolidine-2,5-dione

Cat. No.: B8034854
M. Wt: 288.25 g/mol
InChI Key: RQBJJWNHZDEXSB-UHFFFAOYSA-N
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Description

1-{[(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetyl]oxy}pyrrolidine-2,5-dione is a complex organic compound characterized by its unique structure, which includes an isoindoline nucleus and a pyrrolidine-2,5-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetyl]oxy}pyrrolidine-2,5-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction is often carried out under reflux conditions in a solvent such as isopropanol (IPA) and water, with a catalyst like SiO2-tpy-Nb to achieve moderate to excellent yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-{[(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetyl]oxy}pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-{[(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetyl]oxy}pyrrolidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetyl]oxy}pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetyl]oxy}pyrrolidine-2,5-dione is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of an isoindoline nucleus and a pyrrolidine-2,5-dione moiety sets it apart from other similar compounds, making it a valuable target for further research and development .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-(3-oxo-1,2-dihydroisoindol-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O5/c17-11-5-6-12(18)16(11)21-13(19)7-10-8-3-1-2-4-9(8)14(20)15-10/h1-4,10H,5-7H2,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQBJJWNHZDEXSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CC2C3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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